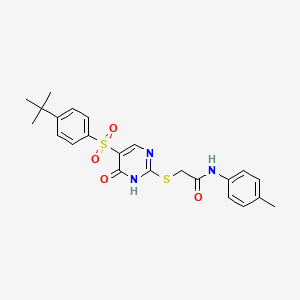

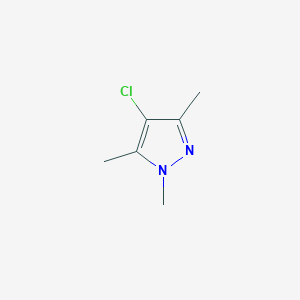

![molecular formula C7H10N2S B2901049 1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione CAS No. 2375270-74-7](/img/structure/B2901049.png)

1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrrolopyrazine derivatives, which are similar to the compound you’re interested in, are nitrogen-containing heterocycles . They have been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . They contain pyrrole and pyrazine rings .

Synthesis Analysis

The synthesis of similar compounds often involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of similar compounds often includes a pyrrole ring and a pyrazine ring .Aplicaciones Científicas De Investigación

Pharmaceutical Applications

This compound serves as a valuable scaffold in drug discovery due to its heterocyclic structure that can interact with various biological targets. Its derivatives have been explored for their antimicrobial , anti-inflammatory , antiviral , antifungal , antioxidant , antitumor , and kinase inhibitory activities . The versatility of this scaffold allows for the synthesis of compounds with potential therapeutic effects against a wide range of diseases.

Synthetic Methodology

The compound is also significant in synthetic chemistry, where it can be used in various synthetic routes, including cyclization , ring annulation , cycloaddition , direct C-H arylation , and other methods . These synthetic approaches enable the creation of a diverse array of molecules for further exploration in medicinal chemistry.

Catalysis

In catalysis, this compound can act as a precursor for catalysts used in intermolecular hydroacylation , crossed acyloin condensations , domino ring-opening redox amidation , Knoevenagel condensation , and Claisen rearrangement . These reactions are fundamental in organic synthesis, and catalysts derived from this compound can enhance their efficiency and selectivity.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-5-6-3-2-4-9(6)7(10)8-5/h2-4H2,1H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSOXWOLSMOFPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCN2C(=S)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

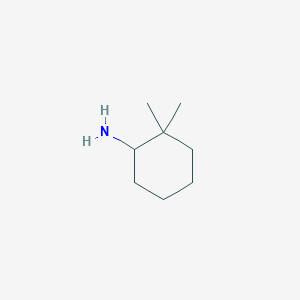

![2-[4-Methyl-5,7-bis(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic acid](/img/structure/B2900968.png)

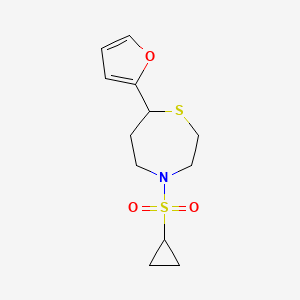

![({2-[(3-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2900970.png)

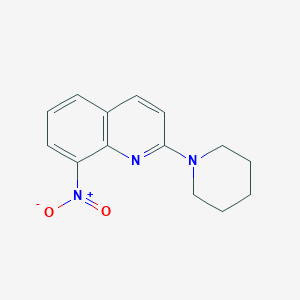

![3-Methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B2900971.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2900972.png)

![2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one](/img/structure/B2900974.png)

![(E)-4-[4-(diethoxymethyl)phenyl]-3-buten-2-one](/img/structure/B2900976.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2900980.png)

![4-[(3-Chlorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid](/img/structure/B2900984.png)

![N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2900985.png)